5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
“5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The compound also has an indenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrazolo[1,5-a]pyrimidine core and an indenyl group attached to it . The exact 3D structure would depend on the specific arrangement and orientation of these groups in the molecule.Scientific Research Applications
Synthesis and Biological Activity
- Pyrazolo[1,5-a]pyrimidines are recognized for their beneficial properties as antimetabolites in purine biochemical reactions, showcasing significant antitrypanosomal activity. An effective synthesis convention for these compounds, along with their potential pharmaceutical interest, suggests a pathway for developing therapeutic agents (Abdelriheem, Zaki, & Abdelhamid, 2017).
Chemical Synthesis Techniques
- The regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions indicates an innovative approach to chemical synthesis that could be applied to the production of various pyrazolo[1,5-a]pyrimidine derivatives, including the one of interest, potentially enhancing efficiency and sustainability in chemical processes (Quiroga et al., 2008).
Potential for Fluorescence and Imaging
- The preparation of functional fluorophores using 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates suggests a route for developing novel fluorescent probes. This application is particularly relevant in biological imaging and molecular diagnostics, where the fluorescence properties of pyrazolo[1,5-a]pyrimidine derivatives could be exploited (Castillo, Tigreros, & Portilla, 2018).
Drug Discovery and Design
- The design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives for targeting corticotropin-releasing factor receptor antagonists demonstrate the compound's potential in the development of new therapeutic agents. Such applications underscore the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, including the possibility of discovering new treatments for stress-related disorders (Chen et al., 2004).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds , it could be of interest in the development of new drugs or other therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is RIPK1 . RIPK1 is a key protein involved in the regulation of cell death and inflammation. It plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with RIPK1 by binding to it with a high affinity . This interaction results in the potent inhibition of RIPK1, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . The compound also shows good kinase selectivity .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of cell death that is regulated by RIPK1. By inhibiting RIPK1, the compound can efficiently protect cells from necroptosis .
Result of Action
The compound’s action results in the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine are largely defined by its interactions with various biomolecules. It has been found to potently inhibit RIPK1, a kinase involved in necroptosis, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
Cellular Effects
In terms of cellular effects, this compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with RIPK1, leading to the inhibition of this kinase . This results in the protection of cells from necroptosis and the attenuation of necrotic cell death .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-9-16-17-15(7-8-19(16)18-11)14-6-5-12-3-2-4-13(12)10-14/h5-10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOYFSWANUGZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)C3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322076 | |
Record name | 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-21-7 | |
Record name | 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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